Danoprevir is a potent, highly selective, macrocyclic, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A protease. [, , ] It was discovered through structure-based drug design and optimization as a potential treatment for chronic HCV infection. [] Danoprevir exhibits antiviral activity against multiple HCV genotypes, including genotypes 1, 2, 3, 4, 5, and 6, although significant genotype differences in susceptibility exist. [, , ]
Danoprevir is a macrocyclic molecule containing a lipophilic P2 isoindoline carbamate and a P1/P1' acylsulfonamide/acylsulfamide carboxylic acid bioisostere. [] X-ray crystallographic studies revealed key features of its binding to the HCV NS3 protease, aiding in the iterative structure-based design strategy. []
Danoprevir exerts its antiviral activity by targeting the HCV NS3/4A serine protease, a key enzyme essential for viral replication. [, ] It binds with high affinity and dissociates slowly from the protease, resulting in potent inhibition of its activity. [, ] This inhibition disrupts the viral life cycle by preventing the cleavage of the HCV polyprotein, thereby hindering the production of mature viral proteins necessary for replication. [] Notably, Danoprevir's molecular structure allows it to maintain its potency against some key mutant strains of HCV. [, ]
Danoprevir is described as a potent, highly selective, macrocyclic, and orally bioavailable molecule. [, , ] It exhibits a short half-life in humans. [] Studies in monkeys revealed that while Danoprevir is absorbed in the colon, the relative bioavailability from intracolonic delivery is significantly lower than oral administration, making controlled-release formulations challenging. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7